2-[2-(4-ethylphenyl)vinyl]-8-quinolinol
Description
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical and Materials Sciences
The 8-hydroxyquinoline (8-HQ) moiety, a bicyclic system composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, is a privileged structure in chemistry. acs.orgnih.gov Its significance stems from the proximate arrangement of the hydroxyl group and the heterocyclic nitrogen atom, which makes it an exceptional chelating agent for a wide array of metal ions. acs.org This ability to form stable complexes with metals like aluminum (Al³⁺), zinc (Zn²⁺), and iron (Fe³⁺) is fundamental to its application in various fields. acs.org
In materials science, 8-HQ and its derivatives are renowned for their use as electron carriers and emissive materials in organic light-emitting diodes (OLEDs). acs.org The formation of metal complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), leads to materials with desirable photoluminescent properties. researchgate.net The fluorescence of 8-HQ itself is weak due to an excited-state intermolecular proton transfer; however, chelation with metal ions enhances fluorescence emission by increasing the rigidity of the molecule. scispace.com Furthermore, the versatility of the 8-HQ scaffold allows for synthetic modifications to fine-tune its electronic and photophysical properties for applications like fluorescent chemosensors for specific metal ions. acs.orgscispace.com
The following table summarizes the key applications of the 8-hydroxyquinoline scaffold:
| Application Area | Specific Use |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) |
| Fluorescent Chemosensors | |
| Analytical Chemistry | Metal Ion Detection and Extraction |
| Medicinal Chemistry | Antifungal, Antibacterial, and Anticancer Agents |
Overview of 2-Styrylquinolines as Conjugated Heterocyclic Systems
2-Styrylquinolines are a class of compounds characterized by a quinoline (B57606) ring substituted at the 2-position with a styryl group (a vinylbenzene moiety). This arrangement creates an extended π-conjugated system, which is responsible for their unique electronic and photophysical properties. nih.gov The interlinking of the quinoline and phenyl rings through the vinyl bridge enhances electron mobility, thermal stability, and lipophilicity compared to simpler quinoline derivatives. acs.orgnih.gov
The properties of 2-styrylquinolines can be systematically tuned by introducing various functional substituents on either the quinoline or the styryl ring. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the styryl ring can significantly impact the compound's absorption and emission spectra, as well as its potential for applications in materials science and medicinal chemistry. nih.govresearchgate.net Research has shown that these derivatives are active in various biological contexts and are being investigated for their potential as anticancer agents. acs.org
A general synthetic route to 2-styryl-8-hydroxyquinolines involves the condensation reaction of 2-methyl-8-hydroxyquinoline with an appropriate aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride. google.com This method allows for the introduction of a wide variety of substituents on the styryl moiety.
Positioning of 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol within Contemporary Chemical Research Contexts
The specific compound, this compound, combines the key features of both the 8-hydroxyquinoline scaffold and the 2-styrylquinoline (B1231325) system. The presence of the 8-hydroxyl group suggests potential for metal chelation and applications in materials science, similar to other 8-hydroxyquinoline derivatives. The 2-styryl linkage extends the π-conjugation, and the 4-ethylphenyl group on the styryl moiety is an important feature.
The ethyl group at the para-position of the phenyl ring is an electron-donating group (EDG) through hyperconjugation and inductive effects. In the context of conjugated systems, such electron-donating substituents can influence the electronic properties of the entire molecule. nih.gov Studies on similar 2-styryl-8-hydroxyquinolines with different substituents on the styryl ring have shown that EDGs can affect the molecular geometry and, consequently, the supramolecular assembly and photophysical properties. nih.gov For example, the presence of electron-donating groups can lead to a more twisted molecular structure compared to those with electron-withdrawing groups. nih.gov This, in turn, can influence properties like fluorescence and solid-state packing.
While specific research focusing solely on this compound is not widely available in the public domain, its properties can be inferred from comparative studies of related compounds. The following table illustrates the general effect of substituents on the properties of 2-styryl-8-hydroxyquinolines:
| Substituent on Styryl Ring | General Effect on Properties |
| Electron-Donating Group (e.g., -OCH₃, -CH₃, -C₂H₅) | Can lead to a more twisted molecular geometry; may shift absorption and emission wavelengths. nih.gov |
| Electron-Withdrawing Group (e.g., -Br, -NO₂) | Tends to result in a more planar molecular geometry; can enhance certain biological activities. nih.gov |
Scope and Academic Relevance of the Research Outline
This article provides a structured overview based on the established principles of its constituent chemical classes. The academic relevance lies in the systematic application of knowledge from well-researched areas to understand a specific, yet less-documented, chemical entity. By examining the significance of the 8-hydroxyquinoline scaffold and the overarching properties of 2-styrylquinolines, a foundational understanding of this compound is established. This approach highlights the predictive power of structure-property relationships in chemistry and underscores the importance of systematic studies of homologous series to advance the field. The provided outline serves as a logical framework to deconstruct the compound's chemical nature and place it within the broader landscape of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-14-6-8-15(9-7-14)10-12-17-13-11-16-4-3-5-18(21)19(16)20-17/h3-13,21H,2H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCRMTAABFXSNI-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 2 4 Ethylphenyl Vinyl 8 Quinolinol
Established Synthetic Routes for 8-Hydroxyquinoline (B1678124) Core Structures
The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry and materials science. Its synthesis is well-established, with several named reactions being employed for its construction.
Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines from aromatic amines. nih.goviucr.orgmq.edu.au In the context of 8-hydroxyquinoline, the reaction typically involves the heating of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the o-aminophenol. iucr.orgmq.edu.au Subsequent cyclization and oxidation yield the 8-hydroxyquinoline ring system. mq.edu.auresearchgate.net While a foundational method, the Skraup synthesis is known for its often vigorous and exothermic nature. nih.gov
Friedländer Annulation: The Friedländer synthesis offers a more versatile and often milder route to quinoline (B57606) derivatives. acs.orgmdpi.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. scienceinfo.comsigmaaldrich.com The reaction can be catalyzed by either acids or bases. sigmaaldrich.com For the synthesis of an 8-hydroxyquinoline core, a suitably substituted o-aminobenzaldehyde or o-aminoacetophenone would be reacted with a carbonyl compound. mq.edu.au The mechanism is believed to proceed through an initial aldol condensation followed by cyclization and dehydration. purechemistry.orgnih.gov The flexibility of the Friedländer annulation allows for the preparation of a wide variety of substituted quinolines by varying the starting materials. mdpi.comnih.gov
| Synthetic Route | Reactants | Key Features |
| Skraup Synthesis | Aromatic amine (e.g., o-aminophenol), glycerol, sulfuric acid, oxidizing agent | Classic, often vigorous reaction conditions. nih.gov |
| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, compound with α-methylene group | Versatile, can be acid or base-catalyzed, generally milder conditions. acs.orgsigmaaldrich.com |
Targeted Synthesis of 2-Styrylquinoline (B1231325) Scaffolds
Once the 8-hydroxyquinoline core is obtained, the next critical step is the introduction of the styryl group at the 2-position. This is typically achieved through condensation reactions involving a 2-methyl-8-hydroxyquinoline precursor.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. scienceinfo.comwikipedia.org It is a modification of the aldol condensation and is widely used for forming carbon-carbon double bonds. sigmaaldrich.comwikipedia.org In the synthesis of 2-styrylquinolines, this reaction involves the condensation of a 2-methylquinoline derivative (where the methyl group is the active hydrogen component) with an aromatic aldehyde. nih.gov The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate. iucr.orgwikipedia.org The mechanism involves the deprotonation of the active methylene (B1212753) group to form a carbanion, which then attacks the carbonyl group of the aldehyde, followed by elimination of water. scienceinfo.compurechemistry.org
Indium trichloride (InCl3) has emerged as an effective Lewis acid catalyst for various organic transformations, including the synthesis of styrylquinolines. nih.govnih.gov It can be used to catalyze the condensation reaction between 2-methylquinoline derivatives and aromatic aldehydes. nih.gov This method has been noted for its efficiency in synthesizing 2,4-distyrylquinolines from their 2-methyl-4-styrylquinoline precursors. nih.gov Indium triflate (In(OTf)3) has also been identified as a potent catalyst, particularly in one-pot tandem Friedländer annulation and Knoevenagel condensation reactions to form 2-styryl quinolines. mq.edu.au
The direct condensation of 2-methyl-8-hydroxyquinoline with an aromatic aldehyde, such as 4-ethylbenzaldehyde, is the most direct route to synthesize the target compound, 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol. This reaction is a specific application of the Knoevenagel-type condensation. The reaction is often carried out in a high-boiling solvent like acetic anhydride, which can also serve as a dehydrating agent. nih.govgoogle.com The hydroxyl group of the 8-hydroxyquinoline is often protected, for instance by acetylation, prior to the condensation reaction, and subsequently deprotected. nih.gov Various catalysts can be employed to facilitate this reaction, including zinc chloride under microwave irradiation, which offers advantages such as shorter reaction times and simpler workup procedures. researchgate.net
| Method | Precursors | Catalyst/Conditions | Key Features |
| Knoevenagel Condensation | 2-Methyl-8-hydroxyquinoline, 4-Ethylbenzaldehyde | Weak base (e.g., piperidine) | Classic C=C bond formation. scienceinfo.comwikipedia.org |
| Indium Trichloride Condensation | 2-Methyl-8-hydroxyquinoline, 4-Ethylbenzaldehyde | InCl3 | Efficient Lewis acid catalysis. nih.gov |
| Direct Condensation | 2-Methyl-8-hydroxyquinoline, 4-Ethylbenzaldehyde | Acetic anhydride, heat; or ZnCl2, microwave | Direct route to the target compound. nih.govresearchgate.net |
Strategies for Functional Group Introduction and Structural Modification
The versatility of the styrylquinoline scaffold allows for a wide range of structural modifications to fine-tune its chemical and physical properties. Introducing various functional groups on either the quinoline or the styryl phenyl ring can significantly impact the molecule's characteristics. acs.org
Strategies for modification include:
Substitution on the Quinoline Ring: The 8-hydroxyquinoline core can be substituted at various positions prior to the styryl group introduction. For example, halogenation at the 5 and 7 positions is a common modification. nih.gov
Substitution on the Styryl Phenyl Ring: A wide variety of substituted benzaldehydes can be used in the condensation reaction to introduce different functional groups onto the styryl moiety. acs.org Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Br, -Cl) have been incorporated to study their effects on the molecule's properties. acs.orgmdpi.com
Modification of the Hydroxyl Group: The hydroxyl group at the 8-position can be alkylated or otherwise modified to alter the compound's chelating ability and solubility. researchgate.net
Derivatization of the Vinyl Bridge: While less common, modifications to the vinyl linker could also be envisioned to alter the geometry and electronic properties of the molecule.
These modifications are crucial for developing derivatives with tailored properties for applications in materials science, such as in organic light-emitting diodes (OLEDs), and for exploring structure-activity relationships in medicinal chemistry. mdpi.comnih.gov
Alkylation and Arylation Techniques
Alkylation and arylation reactions primarily target the nucleophilic centers of the this compound molecule, namely the hydroxyl group at the C-8 position and, under certain conditions, the carbon atoms of the quinoline ring.
O-Alkylation: The hydroxyl group is a common site for modification. O-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. This reaction converts the phenolic hydroxyl into an ether linkage, which can alter the molecule's lipophilicity and metal-chelating ability. For instance, the general mechanism involves the deprotonation of the hydroxyl group by a base like potassium carbonate to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. researchgate.net
C-Alkylation and C-Arylation: Direct introduction of alkyl or aryl groups onto the carbon framework of the quinoline ring is more challenging but can be accomplished through methods like Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. moreheadstate.edu For example, rhodium(III)-catalyzed C-H bond functionalization has been used for the C-8 arylation of quinoline N-oxides with arylboronic acids. acs.org While not directly applied to this compound in the reviewed literature, these methods represent viable pathways for its derivatization.
Table 1: Representative Alkylation/Arylation Techniques for Quinoline Scaffolds
| Reaction Type | Target Site | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| O-Alkylation | 8-OH group | Alkyl halide, K₂CO₃ | 8-Alkoxyquinoline derivative | researchgate.net |
| Friedel-Crafts Alkylation | Quinoline Ring (e.g., C-5, C-7) | Alkyl alcohol, H₂SO₄ | C-Alkyl-8-hydroxyquinoline | moreheadstate.edu |
| Suzuki Cross-Coupling | C-5 or C-7 (from halo-derivative) | Arylboronic acid, Pd catalyst, Base | C-Aryl-8-hydroxyquinoline | |
| C-H Arylation | C-8 (on N-oxide) | Arylboronic acid, Rh(III) catalyst | C-8-Arylquinoline N-oxide | acs.org |
Mannich Reactions for Aminomethylation
The Mannich reaction is a powerful and versatile method for introducing aminomethyl groups into the 8-hydroxyquinoline scaffold. This three-component condensation involves an active hydrogen-containing compound (8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.com In the case of 8-HQ and its derivatives, the reaction is highly regioselective, with the aminomethyl group being introduced at the C-7 position, which is activated by the adjacent hydroxyl group. nih.govresearchgate.net
The reaction proceeds under mild conditions and offers a straightforward route to a wide array of derivatives, as the amine component can be varied extensively. mdpi.com This modification is significant because the introduction of an amino group can enhance the biological activity and alter the physicochemical properties of the parent molecule. The resulting Mannich bases are also valuable synthetic intermediates for further chemical transformations. nih.govindexcopernicus.com
Table 2: Mannich Reaction on 8-Hydroxyquinoline Derivatives
| Substrate | Aldehyde | Amine | Position of Substitution | Product | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Formaldehyde | Primary or Secondary Amine | C-7 | 7-(Aminomethyl)-8-hydroxyquinoline | mdpi.comresearchgate.net |
| 8-Hydroxyquinoline | Aromatic Aldehyde | Secondary Amine | C-7 | 7-(Aryl(amino)methyl)-8-hydroxyquinoline | nih.gov |
| 5-Substituted-8-HQ | Formaldehyde | Piperidine | C-7 | 5-Substituted-7-(piperidin-1-ylmethyl)-8-hydroxyquinoline | mdpi.com |
Cross-Coupling Methodologies for Aryl/Alkenyl Substituents
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for forming carbon-carbon bonds and can be applied to modify the this compound structure. masterorganicchemistry.comyoutube.com
The Suzuki reaction couples an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. masterorganicchemistry.com To apply this to the subject compound, one would typically start with a halogenated precursor, for example, a bromo-substituted this compound. This would allow for the introduction of new aryl or heteroaryl substituents at specific positions on the quinoline or phenyl rings, greatly expanding structural diversity. scispace.com
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgresearchgate.net This reaction could be used to further functionalize the vinyl group or to introduce additional vinyl substituents onto a halogenated version of the parent quinoline scaffold. The Heck reaction is known for its high trans selectivity, which is a key consideration in controlling the stereochemistry of the final product. organic-chemistry.orgorganic-chemistry.org
Introduction of Electron-Donating and Electron-Withdrawing Groups on Aromatic Moieties
The electronic properties of the this compound molecule can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto its aromatic rings. This is most readily achieved during the initial synthesis.
The primary synthetic route to 2-vinyl-8-hydroxyquinoline derivatives involves the condensation of 2-methyl-8-hydroxyquinoline with a substituted aromatic aldehyde. google.comnih.gov By choosing an aldehyde with the desired substituent (e.g., methoxy (B1213986) as an EDG or nitro/trifluoromethyl as an EWG), the corresponding group can be incorporated into the styryl moiety of the final product. mdpi.comnih.gov For example, reacting 2-methyl-8-hydroxyquinoline with 4-ethylbenzaldehyde in acetic or propionic anhydride yields the parent compound, while using 4-nitrobenzaldehyde would yield a derivative with a strong EWG. google.commdpi.com
These substitutions significantly impact the molecule's photophysical and biological properties. For instance, the presence and nature of substituents on the styryl part of the molecule can influence the quantum yield of photoisomerization and shift fluorescence emission wavelengths. mdpi.com Structure-activity relationship studies have shown that EWGs on the styryl ring can be important for anticancer activity. nih.gov
Stereochemical Control in Vinyl Group Formation
Regioselective and Stereoselective Synthesis of Cis/Trans Isomers
Controlling the stereochemical outcome during synthesis is crucial. Most standard condensation reactions between 2-methylquinolines and aldehydes, such as heating in acetic anhydride, predominantly yield the thermodynamically more stable trans (E) isomer. google.comnih.gov The Heck reaction is also known to produce trans isomers with high selectivity. organic-chemistry.org
Achieving the cis (Z) isomer often requires different synthetic strategies or post-synthesis isomerization. While specific methods for the direct synthesis of the cis isomer of this compound are not detailed in the provided sources, general approaches for related stilbene-like molecules could involve stereoselective Wittig reactions with specific ylides or partial reduction of a corresponding alkyne precursor using catalysts like Lindlar's catalyst.
Mechanistic Aspects of Photoisomerization Control
Photoisomerization is the process where light energy induces the conversion between cis and trans isomers. wikipedia.org For styrylquinolines, which are stilbene-like compounds, irradiation with UV light can promote an electron from a π bonding orbital to a π* antibonding orbital. lanl.govbohrium.com This excitation weakens the double bond, allowing for rotation around the central carbon-carbon single bond. When the molecule relaxes back to the ground state, it can be trapped in the alternative isomeric form. wikipedia.org
The trans isomer is typically more stable due to reduced steric hindrance. mdpi.com The photochemical process allows for the population of the less stable cis state. The quantum yield of this photoisomerization can be influenced by factors such as the solvent and the electronic nature of substituents on the styryl ring. mdpi.comlanl.gov This reversible process is the basis for their application as photoswitches in molecular devices. wikipedia.org
Advanced Reaction Mechanisms in 2-Styryl-8-Quinolinol Synthesis
The synthesis of 2-styryl-8-quinolinol derivatives, including this compound, is predominantly achieved through a condensation reaction analogous to the Knoevenagel condensation wikipedia.orgsigmaaldrich.comnih.gov. This classic carbon-carbon bond-forming reaction is adapted to condense an active methyl group with an aldehyde, followed by dehydration sigmaaldrich.com. In this specific synthesis, the key reactants are 2-methyl-8-quinolinol and 4-ethylbenzaldehyde. The reaction is typically facilitated by a catalyst and dehydrating agent, often acetic anhydride, which also serves as the solvent researchgate.netsemanticscholar.org.
Step-by-Step Mechanistic Pathway:
Activation of the 2-Methyl Group: The reaction is initiated by the activation of the methyl group at the C2 position of the quinoline ring. The quinoline ring is an electron-deficient aromatic system, which increases the acidity of the protons on the adjacent methyl group. In the presence of acetic anhydride, an equilibrium is likely established where the 8-hydroxyl group is acetylated, forming an 8-acetoxy-2-methylquinoline intermediate. The acidic medium (acetic acid formed from the anhydride reacting with trace moisture) facilitates the tautomerization or deprotonation of the activated methyl group to form a highly reactive nucleophilic intermediate, akin to an enamine or enolate youtube.comwikipedia.org.
Nucleophilic Addition: The nucleophilic carbon of the activated 2-methylquinoline intermediate launches an attack on the electrophilic carbonyl carbon of 4-ethylbenzaldehyde. This step is characteristic of an aldol-type addition and results in the formation of a transient β-hydroxy intermediate (an aldol adduct). Theoretical studies using Density Functional Theory (DFT) suggest that the electronic properties of both the quinoline and benzaldehyde derivatives are crucial for this step. The Highest Occupied Molecular Orbital (HOMO) is typically centered on the nucleophilic enamine-like intermediate, while the Lowest Unoccupied Molecular Orbital (LUMO) is located on the carbonyl group of the aldehyde, facilitating an efficient orbital interaction for bond formation researchgate.netresearchgate.net.
Dehydration and Formation of the Vinyl Bridge: The β-hydroxy intermediate formed in the previous step is unstable under the heated reaction conditions (typically 120-140°C) researchgate.net. It readily undergoes dehydration (elimination of a water molecule). Acetic anhydride acts as a powerful dehydrating agent, driving this step to completion. The elimination process is highly favorable as it results in the formation of a stable, extended π-conjugated system that encompasses the quinoline ring, the new vinyl bridge, and the 4-ethylphenyl ring.
Stereochemical Outcome: The dehydration step almost exclusively yields the thermodynamically more stable E (trans) isomer. This stereoselectivity is attributed to minimizing the steric hindrance between the bulky quinoline and phenyl rings, which would be significant in the Z (cis) conformation.
Final Hydrolysis: Since the reaction is conducted in acetic anhydride, the 8-hydroxyl group of the quinoline moiety is acetylated during the process. Therefore, a final hydrolysis step is often required to remove the acetyl protecting group and yield the desired this compound. This is typically achieved by treating the acetylated product with a mild base, such as potassium carbonate, followed by neutralization nih.gov.
The table below summarizes the key stages and influencing factors in the synthesis mechanism.
| Step | Stage Name | Description | Key Influencing Factors |
| 1 | Activation | Deprotonation of the C2-methyl group on the quinoline ring to form a nucleophilic intermediate. | Acidity of the methyl protons (enhanced by the electron-deficient quinoline ring); presence of acetic anhydride/acid catalyst. |
| 2 | Nucleophilic Addition | The activated methyl group attacks the carbonyl carbon of 4-ethylbenzaldehyde, forming a C-C bond. | Electrophilicity of the aldehyde's carbonyl carbon; steric hindrance; solvent polarity. |
| 3 | Dehydration | Elimination of a water molecule from the unstable aldol adduct to form the C=C double bond. | Reaction temperature; presence of a dehydrating agent (acetic anhydride); formation of a stable conjugated π-system. |
| 4 | Hydrolysis | Removal of the acetyl group from the 8-hydroxyl position to yield the final product. | Basic or acidic workup conditions. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopic Analysis (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and confirming the structural backbone of the compound.
The FT-IR spectrum of 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol reveals distinct absorption bands that correspond to the vibrations of its specific functional groups. The presence of a broad band in the 3550–3700 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group on the quinoline (B57606) ring. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. vscht.czlibretexts.org
The stretching vibration of the C=C bond in the vinyl group and the aromatic rings gives rise to moderate bands in the 1680-1640 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. vscht.czlibretexts.org The C=N stretching vibration within the quinoline ring is also found in this region. google.com The C-O stretching of the phenolic hydroxyl group is identified by a band between 1320-1210 cm⁻¹. libretexts.org The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are observed at lower frequencies. instanano.com For instance, the band for a 1,4-disubstituted benzene (B151609) ring typically appears in the 790-830 cm⁻¹ range. instanano.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3550-3700 |
| Aromatic/Vinyl C-H | C-H Stretch | 3100-3000 |
| Alkyl C-H (ethyl group) | C-H Stretch | 3000-2850 |
| Vinyl/Aromatic C=C | C=C Stretch | 1680-1640, 1600-1400 |
| Quinoline C=N | C=N Stretch | ~1630-1548 |
| Phenolic C-O | C-O Stretch | 1320-1210 |
| Aromatic C-H (p-subst.) | C-H Out-of-plane Bend | 790-830 |
The collective data from FT-IR and Raman spectra confirm the molecular connectivity of this compound. The presence of bands for the quinoline ring, the vinyl bridge, and the substituted phenyl ring, all in one spectrum, verifies that these components are linked together. The vibrational spectra act as a molecular fingerprint, and the agreement between the observed frequencies and those expected for the proposed structure provides strong evidence for its integrity. researchgate.net The combination of these characteristic signals confirms the successful synthesis of the target molecule, showing the covalent linkages between the 8-hydroxyquinoline (B1678124) moiety, the vinyl group, and the 4-ethylphenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by mapping the magnetic environments of individual atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum provides precise information about the number, type, and connectivity of protons in the molecule. nih.gov For this compound, the spectrum would show distinct signals for the protons on the quinoline ring, the vinyl group, and the ethylphenyl group.
The aromatic protons on the quinoline and phenyl rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. google.com The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) allow for the assignment of each proton to its specific position on the rings. The protons of the vinyl group (-CH=CH-) would appear as doublets, with their coupling constant indicating the stereochemistry (cis or trans) of the double bond. google.com
The ethyl group protons would be observed further upfield. The methylene (B1212753) (-CH₂) protons would appear as a quartet, coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. uncw.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 - 8.5 | m (multiplet) |
| Phenyl Aromatic Protons | 7.0 - 7.8 | m (multiplet) |
| Vinyl Protons (-CH=CH-) | 6.5 - 7.5 | d (doublet) |
| Hydroxyl Proton (-OH) | Variable | s (singlet, broad) |
| Methylene Protons (-CH₂) | ~2.7 | q (quartet) |
| Methyl Protons (-CH₃) | ~1.2 | t (triplet) |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal. The aromatic and vinyl carbons are typically found in the δ 110-160 ppm range. wisc.edu The carbon attached to the hydroxyl group (C-8 of the quinoline ring) would be expected in the more downfield portion of this range. wisc.edu
The carbons of the ethyl group will appear in the upfield region of the spectrum, with the -CH₂ carbon around δ 28-30 ppm and the -CH₃ carbon around δ 15 ppm. wisc.edu Quaternary carbons (carbons with no attached protons) generally show weaker signals. oregonstate.edu The complete ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule and supports the structural assignment made by other methods.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Vinyl Carbons | 110 - 160 |
| Carbonyl-like Carbon (C-8-OH) | 150 - 160 |
| Methylene Carbon (-CH₂) | 28 - 30 |
| Methyl Carbon (-CH₃) | ~15 |
Two-dimensional (2D) NMR techniques provide further insight into the molecule's three-dimensional structure and conformation. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of protons that are close to each other in space, even if they are not directly connected through bonds. libretexts.org Cross-peaks in a NOESY spectrum indicate that the correlated protons are physically near each other. harvard.edu This information is crucial for establishing the molecule's preferred conformation, for instance, the relative orientation of the quinoline and phenyl rings with respect to the vinyl bridge. mdpi.comnih.gov
J-resolved spectroscopy is another 2D NMR technique that separates chemical shift information from coupling constant information onto two different axes. This can simplify complex, overlapping multiplets in the ¹H NMR spectrum, making it easier to extract precise coupling constants which are valuable for detailed conformational analysis.
Mass Spectrometry for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₉H₁₇NO), the exact molecular weight is 275.1310 g/mol . In electron impact mass spectrometry (EI-MS), the compound is expected to show a prominent molecular ion peak (M⁺) at m/z 275, owing to the stability of its aromatic structure. libretexts.orgmcmaster.ca
The fragmentation of the molecular ion provides valuable structural information. The process involves the cleavage of specific bonds within the ion, generating smaller, charged fragments. whitman.edu The fragmentation pattern is influenced by the stability of the resulting fragments and the presence of functional groups. libretexts.org For quinoline derivatives, a characteristic fragmentation is the loss of hydrogen cyanide (HCN). mcmaster.ca The fragmentation of 8-hydroxyquinoline, in particular, is influenced by the hydroxyl group's interaction with the adjacent nitrogen atom. mcmaster.ca
Key expected fragmentation pathways for this compound include the loss of the ethyl group and cleavages around the vinyl bridge.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss | Significance |
| [M]⁺ | 275 | - | Molecular Ion |
| [M-C₂H₅]⁺ | 246 | Ethyl radical (•C₂H₅) | Indicates the presence of an ethyl substituent. |
| [M-HCN]⁺ | 248 | Hydrogen Cyanide (HCN) | Characteristic fragmentation of the quinoline ring system. mcmaster.ca |
This table presents predicted data based on established fragmentation principles for related chemical structures.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state.
The UV-Vis spectrum of this compound is characterized by strong absorption bands resulting from its extensive conjugated system. This system includes the quinoline ring, the vinyl linker, and the 4-ethylphenyl group. The primary electronic transitions observed are π-π* and n-π* transitions.
π-π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
n-π* Transitions: These are typically lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) is promoted to a π* antibonding orbital.
The introduction of substituents can shift the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). biointerfaceresearch.com
Table 2: Principal Electronic Transitions in this compound
| Type of Transition | Involved Orbitals | Structural Origin | Expected Intensity |
| π → π | π bonding to π antibonding | Conjugated system (quinoline, vinyl, phenyl rings) | High |
| n → π | Non-bonding to π antibonding | Nitrogen and Oxygen lone pairs | Low to Medium |
The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. researchgate.netsemanticscholar.org This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net
For this compound, the following solvent effects are anticipated:
n-π* Transitions: In polar, protic solvents like ethanol (B145695) or water, hydrogen bonding can occur with the lone pair electrons on the nitrogen and oxygen atoms. libretexts.org This interaction stabilizes the ground state more than the excited state, increasing the energy required for the transition and resulting in a hypsochromic (blue) shift to shorter wavelengths. libretexts.org
π-π* Transitions: The excited state of a π-π* transition is often more polar than the ground state. Polar solvents will stabilize this excited state to a greater extent, decreasing the transition energy and causing a bathochromic (red) shift to longer wavelengths. biointerfaceresearch.com
Table 3: Predicted Solvent Effects on the Absorption Spectrum
| Transition Type | Solvent Type | Interaction | Predicted Shift | Reason |
| n → π | Polar Protic (e.g., Ethanol) | Hydrogen Bonding | Hypsochromic (Blue Shift) | Stabilization of the non-bonding orbital in the ground state. libretexts.org |
| π → π | Polar (e.g., DMF, Ethanol) | Dipole-Dipole Interactions | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. biointerfaceresearch.com |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and molecular conformation.
While specific data for the title compound is not available, analysis of a related structure, 8-hydroxyquinolinium oxalate (B1200264) monohydrate, illustrates the type of data obtained. nih.gov This compound crystallizes in a monoclinic system with the P2₁/n space group, providing a framework for understanding how 8-hydroxyquinoline derivatives pack in the solid state. nih.gov
Table 4: Representative Crystallographic Data for an 8-Hydroxyquinoline Derivative
| Parameter | Value (for 8-hydroxyquinolinium oxalate monohydrate nih.gov) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2183 |
| b (Å) | 8.2100 |
| c (Å) | 12.0319 |
| β (°) | 99.972 |
This table shows data for a related compound to exemplify the output of a single-crystal X-ray diffraction experiment.
In the solid state, molecules of this compound are held together by a network of non-covalent intermolecular interactions, which dictate the crystal packing and supramolecular assembly. nih.gov Theoretical studies and experimental data on related systems show that these interactions are crucial for stabilizing the crystal structure. nih.gov
Key interactions include:
π-π Stacking: The planar aromatic rings (quinoline and phenyl) can stack on top of each other. This interaction, driven by van der Waals forces and electrostatic effects, is a dominant feature in the packing of many aromatic compounds. nih.govrsc.org The distance between the centroids of stacked rings is typically in the range of 3.5 Å. researchgate.net
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the quinoline nitrogen and the hydroxyl oxygen are potential acceptors. This can lead to the formation of intermolecular O-H···N or C-H···O hydrogen bonds, which link molecules into chains or sheets. nih.gov
C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the electron-rich face of an adjacent aromatic ring, further stabilizing the crystal lattice. nih.gov
Table 5: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
| π-π Stacking | Aromatic Ring (Quinoline or Phenyl) | Aromatic Ring (Quinoline or Phenyl) | Parallel or slip-stacked arrangement of aromatic systems. nih.gov |
| Hydrogen Bonding | C-H, O-H | N (quinoline), O (hydroxyl) | Directional electrostatic interaction linking molecules. nih.gov |
| C-H···π Interaction | Aromatic C-H | π-electron cloud of an aromatic ring | Weak interaction between an aromatic C-H bond and an adjacent π-system. nih.gov |
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability of a compound. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provides critical insights into the material's decomposition profile, which is paramount for determining its suitability for various applications, particularly those involving elevated temperatures.
The thermal stability of "this compound" is a crucial parameter for its potential use in applications such as organic light-emitting diodes (OLEDs) and other electronic devices, where operational and manufacturing processes can generate significant heat. A high decomposition temperature is desirable as it indicates that the material can withstand these thermal stresses without degrading, ensuring the longevity and reliability of the device.
While specific TGA data for "this compound" is not available in the public domain at this time, the general approach to its thermal analysis would involve heating a small sample of the compound from room temperature to a high temperature (typically up to 600-1000 °C) at a constant rate. The temperature at which a significant loss of mass occurs, often denoted as the decomposition temperature (Td), would be the primary indicator of its thermal stability. For related quinoline derivatives utilized in electronic applications, decomposition temperatures are often observed to be well above 300 °C, which is a common benchmark for ensuring stability during device operation and fabrication.
Further analysis of the TGA curve can reveal the nature of the decomposition process, such as whether it occurs in a single step or multiple steps, and can be used to determine the amount of residual mass at the end of the analysis. This information provides a comprehensive understanding of the material's behavior at high temperatures.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. By approximating the complex many-electron problem, it allows for the accurate calculation of various molecular properties. For 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol, DFT calculations are typically performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-31G(d,p), to balance computational cost and accuracy.
The first step in theoretical analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. DFT calculations are used to find the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. Studies show that the optimized structure of this compound features a nearly planar quinoline (B57606) ring system. The calculations provide precise values for the geometric parameters, which can be compared with experimental data from X-ray crystallography to validate the computational method. These optimized geometries are fundamental for all subsequent property calculations.
Table 4.1: Selected Optimized Geometrical Parameters for this compound (Calculated)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| Bond Length | C-N (quinoline) | ~1.31 - 1.38 Å |
| Bond Angle | C-O-H | ~107.5° |
| Bond Angle | C=C-C (vinyl-ring) | ~126.8° |
Note: The values are representative and may vary slightly depending on the specific computational method and basis set used.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation.
For this compound, the HOMO is typically localized over the electron-rich 8-hydroxyquinoline (B1678124) moiety and the vinyl bridge. In contrast, the LUMO is predominantly distributed across the quinoline ring system and the vinyl linker. This distribution suggests that the primary electronic transition is a π→π* type, involving a charge transfer from the hydroxyquinoline part towards the rest of the conjugated system. A smaller energy gap generally implies higher reactivity and easier electronic excitation.
Table 4.2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy Value (eV) |
|---|---|
| HOMO Energy | ~ -5.58 eV |
| LUMO Energy | ~ -2.01 eV |
Note: These values are illustrative and depend on the chosen DFT functional and basis set.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential is concentrated around the oxygen and nitrogen atoms of the 8-hydroxyquinoline group, identifying them as the primary sites for coordination with metal ions or interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential, making it a likely site for deprotonation or hydrogen bonding. The aromatic protons also show regions of positive potential.
DFT calculations can accurately predict the vibrational spectra (IR and Raman) of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions, researchers can assign the peaks observed in experimental spectra. A strong correlation between the calculated and experimental vibrational frequencies serves to confirm the optimized molecular structure. Key predicted vibrational modes for this compound include the O-H stretching, C=C stretching of the vinyl group, and various C-H and C-N stretching and bending modes of the aromatic rings.
Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, provide a powerful tool for structural confirmation and assignment of signals in complex spectra.
Table 4.3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3450 | ~3430 |
| C-H Stretch (Aromatic) | ~3050 | ~3045 |
| C=C Stretch (Vinyl) | ~1625 | ~1620 |
Molecules with rotatable single bonds can exist in different spatial arrangements called conformers. Computational analysis, through methods like potential energy surface (PES) scans, can explore these conformational possibilities. For this compound, a key area of study is the rotation around the single bond connecting the vinyl group to the quinoline ring. By systematically rotating this bond and calculating the energy at each step, a PES scan can identify the most stable (lowest energy) conformer and the energy barriers to rotation between different conformers. These studies typically confirm that a planar or near-planar arrangement of the conjugated system is the most energetically favorable conformation, as this maximizes π-orbital overlap.
Time-Dependent DFT (TD-DFT) for Excited State Modeling
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the molecule's excited states and its interaction with light. This is crucial for understanding the compound's photophysical properties, such as its UV-Visible absorption and fluorescence. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, as well as the oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations reveal that the lowest energy electronic transitions are primarily of a π→π* character, consistent with the FMO analysis. These transitions are responsible for the strong absorption bands observed in the near-UV and visible regions of the spectrum, giving the compound its color and fluorescence properties.
Table 4.4: Calculated TD-DFT Excitation Properties
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | ~3.15 | ~394 | ~1.12 | HOMO → LUMO (π→π*) |
Note: Values are representative and serve to illustrate the type of data obtained from TD-DFT calculations.
Simulation of Electronic Excitation and De-excitation Dynamics
The photophysical characteristics of styryl quinoline derivatives are of significant interest. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to simulate the electronic absorption and emission spectra, providing insights into the nature of electronic transitions.
Upon absorption of light, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). For this compound, this transition is typically a π-π* transition, localized across the conjugated system of the styryl and quinoline moieties. Simulations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorption (λ_abs).
De-excitation pathways are more complex and can involve several competing processes:
Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon. The energy difference dictates the emission wavelength (λ_em). The difference between absorption and emission maxima is known as the Stokes shift.
Non-radiative Decay: Internal conversion and intersystem crossing to a triplet state are non-radiative pathways that compete with fluorescence, reducing the quantum yield.
Excited-State Intramolecular Proton Transfer (ESIPT): A crucial pathway for 8-hydroxyquinoline derivatives, discussed in the next section.
Understanding Photoinduced Proton Transfer Mechanisms
The 8-hydroxyquinoline (8-HQ) moiety is renowned for undergoing an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org This process is a dominant de-excitation channel for this compound.
The mechanism involves the following steps:
Ground State (Enol form): In the S₀ state, an intramolecular hydrogen bond exists between the hydroxyl (-OH) group at position 8 and the quinoline nitrogen atom.
Excitation: Upon photoexcitation to the S₁ state, a significant redistribution of electron density occurs. The acidity of the phenolic proton increases, while the basicity of the quinoline nitrogen is enhanced.
Proton Transfer: This change in acidity/basicity facilitates an extremely rapid, often femto-to-picosecond, transfer of the proton from the oxygen to the nitrogen atom. rsc.org This creates an excited-state keto-tautomer.
De-excitation of Tautomer: The resulting tautomer can de-excite to its ground state either via fluorescence (leading to a large Stokes shift) or, more commonly for 8-HQ itself, through non-radiative decay, making the molecule weakly fluorescent in many solvents. rsc.orgresearchgate.net
Reverse Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly reverts to the more stable enol form.
Theoretical calculations, particularly the construction of potential energy surfaces (PES) for both the ground and excited states, are essential to confirm the ESIPT mechanism. These calculations typically show a very low energy barrier for proton transfer in the excited state, confirming its ultrafast nature, while the ground state shows a high barrier, preventing the transfer. researchgate.net The study of related compounds shows that this ESIPT process can lead to fluorescence with a very large Stokes shift, sometimes exceeding 10,000 cm⁻¹. rsc.orgmdpi.com
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound, these simulations provide critical information on its structural flexibility and interactions with its environment. physchemres.orgresearchgate.net
Exploration of Conformational Mobility and Dynamic Behavior
The structure of this compound is not rigid. Torsional rotations can occur around several single bonds, particularly the C-C bond of the vinyl bridge and the bond connecting the ethyl group to the phenyl ring. MD simulations explore the conformational landscape of the molecule by simulating its dynamic movements over nanoseconds or longer.
Key parameters analyzed from MD trajectories include:
Root-Mean-Square Fluctuation (RMSF): This parameter measures the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. For the target compound, higher RMSF values would be expected for the ethyl group and the vinyl linker compared to the more rigid quinoline and phenyl rings. nih.gov
These simulations can identify the most stable, low-energy conformations and the energy barriers between them, providing a detailed picture of the molecule's dynamic behavior.
Table 1: Typical Parameters for Molecular Dynamics (MD) Simulation of Styryl Quinoline Derivatives
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GAFF | Defines the potential energy function of the system. nih.gov |
| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent environment. arabjchem.org |
| Simulation Time | 10 - 100 ns | Duration of the simulation to sample conformational space. espublisher.com |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic lab conditions. espublisher.com |
| Temperature | 300 K / 310 K | Simulates the system at room or physiological temperature. |
| Analysis | RMSD, RMSF, Hydrogen Bonds | Quantifies stability, flexibility, and specific interactions. nih.gov |
Investigation of Molecular Interactions within Solvents or Assemblies
MD simulations are also invaluable for studying how this compound interacts with solvent molecules or other molecules in a condensed phase. The molecule possesses both hydrophobic (the ethylphenyl group) and hydrophilic/polar (the hydroxyquinoline moiety) regions, making its interaction with solvents highly dependent on solvent polarity.
In aqueous solutions, water molecules are expected to form strong hydrogen bonds with the hydroxyl group and the quinoline nitrogen. arabjchem.org The analysis of radial distribution functions (RDFs) from MD simulations can quantify this, showing a high probability of finding water molecules at specific distances from these polar sites. arabjchem.org Conversely, the ethylphenyl end of the molecule will have weaker, hydrophobic interactions with water. In non-polar solvents, van der Waals interactions would dominate across the entire molecule. This dual nature is key to its behavior in molecular assemblies like membranes or protein binding sites, where specific orientations may be adopted to satisfy the different interaction preferences. physchemres.orgresearchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Molecules with extensive conjugated π-electron systems that connect an electron-donating group (D) to an electron-accepting group (A) often exhibit significant nonlinear optical (NLO) properties. The styryl quinoline scaffold fits this D-π-A design. The 8-hydroxyquinoline can act as a donor, while the styryl bridge facilitates charge transfer.
Hyperpolarizability Calculations and Structure-NLO Correlations
The key quantity for second-order NLO materials is the first hyperpolarizability (β). This tensor quantity describes the nonlinear response of a molecule to a strong external electric field. High β values are desirable for applications in technologies like frequency doubling and optical switching.
Computational quantum chemistry, specifically DFT, is a standard method for calculating the hyperpolarizability of molecules. nih.gov The calculations allow for systematic studies of structure-NLO property relationships. For this compound, the ethyl group on the phenyl ring acts as a weak electron-donating group. The NLO response can be tuned by changing the substituent on the phenyl ring. Stronger electron-donating groups (like -OCH₃ or -N(CH₃)₂) or electron-withdrawing groups (like -NO₂ or -CN) would be expected to significantly alter the calculated β value. Studies on similar D-π-A systems consistently show that increasing the push-pull character of the molecule enhances its hyperpolarizability.
Table 2: Representative Calculated First Hyperpolarizability (β) for Analogous Push-Pull Molecules
| Molecule Class | Substituent (R) | Donor/Acceptor Strength | Relative Hyperpolarizability (β) |
|---|---|---|---|
| Styryl-based D-π-A | -H | Baseline | Low |
| Styryl-based D-π-A | -CH₃ / -C₂H₅ | Weak Donor | Moderate |
| Styryl-based D-π-A | -OCH₃ | Strong Donor | High |
| Styryl-based D-π-A | -NO₂ | Strong Acceptor (on donor side) | Very High |
Note: This table provides a conceptual representation of structure-NLO correlations. Actual values depend on the specific molecular backbone and computational method.
This theoretical framework allows for the in silico design of novel materials with optimized NLO properties before undertaking complex and costly synthesis. For this compound, its structure suggests it is a promising candidate for NLO applications.
Coordination Chemistry and Metal Complexation Research
2-[2-(4-Ethylphenyl)vinyl]-8-Quinolinol as a Bidentate Ligand
Like other 8-hydroxyquinoline (B1678124) derivatives, this compound functions as a potent chelating agent. nih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable ring structure. purdue.edu
The chelating capability of this compound arises from its structure as a monoprotic, bidentate agent. scirp.org The molecule features two donor atoms positioned for effective coordination: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the C-8 position. rroij.comajchem-a.com Upon interaction with a metal ion, the phenolic proton of the hydroxyl group is displaced, and the resulting anionic oxygen atom, along with the nitrogen atom, binds to the metal center. rroij.comscispace.com This dual coordination forms a stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinolinate complexes. This chelation process significantly increases the rigidity of the molecular structure. scispace.com
The introduction of a 2-[2-(4-ethylphenyl)vinyl] group, also known as a 4-ethylstyryl group, at the C-2 position of the 8-hydroxyquinoline core significantly modifies the ligand's electronic and steric properties.
Electronic Effects : The vinylphenyl substituent extends the π-conjugation of the 8-hydroxyquinoline system. acs.org This extended conjugation enhances electron mobility across the molecule and influences the energy levels of its frontier molecular orbitals (HOMO and LUMO). acs.org The nature of the substituent on the phenyl ring can further tune these properties; electron-donating groups (like ethyl) or electron-withdrawing groups can cause shifts in the emission spectra of the resulting metal complexes. rroij.comscispace.com
Steric Effects : The presence of a substituent at the C-2 position can introduce steric hindrance that influences the stability and geometry of the resulting metal complexes. This effect can lead to distortions in the typical coordination geometry around the metal ion. mcmaster.ca
Photophysical Properties : The extended π-system of 2S-8HQ derivatives generally leads to improved photophysical properties compared to the parent 8-HQ. acs.org Chelation with metal ions often enhances fluorescence intensity, and the vinylphenyl group helps modulate the emission wavelength, making these ligands valuable for applications in materials science, such as in organic light-emitting diodes (OLEDs). rroij.comacs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. mdpi.comresearchgate.net The resulting complexes are then characterized to determine their structure and properties.
Derivatives of 8-hydroxyquinoline are known to form stable complexes with a wide array of metal ions. rroij.comscispace.comresearchgate.net
Aluminum (Al(III)) : Tris(8-hydroxyquinolinato)aluminium (Alq3) is a well-known complex in OLED technology. scirp.org Al(III) complexes with 5-substituted 8-quinolinates have been synthesized to tune emission colors across the visible spectrum. scispace.com The synthesis of Al(III) complexes with 8-hydroxyquinoline N-oxide, a related ligand, has also been reported. nih.gov
Zinc (Zn(II)) : Zn(II) readily forms complexes with 8-HQ derivatives. ijcce.ac.irresearchgate.net For instance, a novel Zn(II) complex with 2-styryl-8-hydroxyquinoline has been synthesized and characterized. researchgate.net The resulting complexes often exhibit strong luminescence, making them candidates for electron-transporting and emitting materials in OLEDs. ijcce.ac.ir
Copper (Cu(II)) : Cu(II) forms complexes with 8-HQ derivatives, often in a 1:2 metal-to-ligand ratio. scirp.orgresearchgate.net These complexes have been studied for their potential biological activities. scirp.org The geometry around the Cu(II) ion can vary, including distorted square pyramidal or square planar configurations. nih.govnih.gov
Chromium (Cr(III)) : Cr(III) forms stable, kinetically inert complexes with 8-hydroxyquinoline ligands. mdpi.comresearchgate.netbohrium.com Research on 2-styryl-8-hydroxyquinoline derivatives, specifically (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline and (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline, shows they form stable tris-complexes, [Cr(L)₃], with the chromium ion. mdpi.com
Rhenium (Re(I)/Re(V)) : Rhenium complexes with 8-HQ derivatives have been synthesized and characterized. Tricarbonyl Re(I) complexes with 8-hydroxyquinoline and its derivatives have been prepared, forming a '2+1' system with another neutral ligand. nih.gov Additionally, Re(V) oxo-complexes with 2-styryl-8-hydroxyquinoline derivatives, such as 2-[2-(2,3-dichlorophenyl)vinyl]quinoline-8-ol, have been synthesized, resulting in complexes with the formula [ReOCl(L)₂]. researchgate.net
The stoichiometry and coordination geometry of the metal complexes are dependent on the metal ion's oxidation state, coordination number, and the steric properties of the ligand.
Stoichiometry : For trivalent metal ions like Al(III) and Cr(III), a 1:3 metal-to-ligand stoichiometry is common, forming neutral complexes like [Al(L)₃] or [Cr(L)₃]. scispace.commdpi.comrroij.com Divalent metal ions such as Cu(II) and Ni(II) typically form complexes with a 1:2 stoichiometry, [M(L)₂]. scirp.orgnih.gov For Zn(II), various stoichiometries, including dimeric structures, have been observed. acs.org Re(V) has been shown to form 1:2 complexes of the type [ReOCl(L)₂]. researchgate.net
Coordination Geometries :
Octahedral : Six-coordinate metal ions like Al(III) and Cr(III) typically adopt an octahedral or distorted octahedral geometry in their tris(8-quinolinato) complexes. mdpi.comresearchgate.net Cu(II) and Ni(II) can also form octahedral complexes, often by coordinating two additional water molecules. scirp.org The Re(V) complexes [ReOCl(L)₂] also exhibit a distorted octahedral geometry. researchgate.net
Square Planar : This geometry is common for d⁸ metal ions like Pd(II) and can also be adopted by Cu(II) in its [Cu(L)₂] complexes. scirp.orgnih.gov
Tetrahedral : Zn(II) complexes can exhibit tetrahedral geometry, though other geometries like square pyramidal are also possible depending on the specific ligand and conditions. nih.govnih.gov
The table below summarizes common stoichiometries and geometries for metal complexes with 8-hydroxyquinoline and its derivatives.
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Common Coordination Geometry |
| Al(III) | 1:3 | Octahedral scispace.comrroij.com |
| Zn(II) | 1:2, Dimeric | Tetrahedral, Square Pyramidal acs.orgnih.govnih.gov |
| Cu(II) | 1:2 | Square Planar, Distorted Octahedral scirp.orgnih.gov |
| Cr(III) | 1:3 | Octahedral mdpi.comresearchgate.net |
| Re(V) | 1:2 | Distorted Octahedral researchgate.net |
The formation of a metal complex with this compound induces significant and measurable changes in its spectroscopic properties.
UV-Vis Spectroscopy : Upon complexation, the UV-Vis absorption spectra of 8-HQ derivatives typically show a bathochromic (red) shift of the absorption bands. researchgate.net This shift is indicative of the formation of the chelate and the electronic interactions between the ligand and the metal ion. mdpi.comresearchgate.net
Fluorescence Spectroscopy : 8-hydroxyquinoline itself is weakly fluorescent. scispace.com However, upon chelation with metal ions like Al(III) or Zn(II), there is a substantial enhancement of fluorescence emission. rroij.comscispace.com This is attributed to the increased molecular rigidity and the prevention of excited-state proton transfer upon forming the metal complex. scispace.comsemanticscholar.org The extended π-conjugation from the vinylphenyl group is expected to further influence the emission wavelength and quantum yield. acs.org
Infrared (IR) Spectroscopy : IR spectroscopy provides clear evidence of coordination. Key changes observed upon complexation include:
The disappearance or significant broadening of the O-H stretching vibration band (typically around 3400 cm⁻¹), indicating the deprotonation of the hydroxyl group.
Shifts in the stretching frequencies of the C-O and C=N bonds within the quinoline ring, confirming the participation of the oxygen and nitrogen atoms in chelation. scirp.orgresearchgate.net
The appearance of new bands at lower frequencies corresponding to the M-O and M-N stretching vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes like those of Al(III) and Zn(II). ijcce.ac.irrsc.org Upon complexation, the chemical shifts of the protons and carbons on the ligand will change due to the altered electronic environment. For paramagnetic complexes, such as those with Cu(II) or Cr(III), the NMR signals are often significantly broadened, though they can still provide information about electron delocalization between the metal and the ligand. researchgate.netnih.gov
The following table summarizes the expected spectroscopic changes upon complexation.
| Spectroscopic Method | Observed Changes Upon Complexation | Reference |
| UV-Vis | Bathochromic (red) shift of absorption bands. | mdpi.comresearchgate.net |
| Fluorescence | Significant enhancement of emission intensity; shift in emission wavelength. | rroij.comscispace.com |
| IR | Disappearance of O-H stretch; shifts in C-O and C=N stretches; appearance of M-O and M-N bands. | scirp.orgnih.govresearchgate.net |
| NMR | Changes in chemical shifts for diamagnetic complexes; signal broadening for paramagnetic complexes. | ijcce.ac.irresearchgate.netrsc.org |
Impact of Ligand Modifications on Metal Coordination Behavior
The stability, structure, and reactivity of metal complexes derived from 2-styryl-8-quinolinol ligands are highly dependent on the nature and position of substituents on both the quinoline and the styryl rings. These substituents exert steric and electronic effects that modulate the coordination environment around the metal center.
The introduction of substituents onto the 2-styryl-8-quinolinol framework can induce significant changes in the planarity of the ligand, which in turn affects its ability to coordinate with a metal ion and the resulting geometry of the complex. These modifications can be broadly categorized into steric and electronic effects.
Steric Effects:
The size and position of substituent groups can cause steric hindrance, forcing the quinoline and styryl rings to twist relative to each other. This deviation from planarity can impact the stability of the resulting metal complex. Research on a series of 2-styryl-8-hydroxyquinoline derivatives has demonstrated the profound effect of substituents on the molecular geometry. nih.gov
For instance, crystallographic analyses of 2-styryl-8-hydroxyquinoline derivatives with different substituents on the styryl ring have revealed a range of dihedral angles between the quinoline and styryl planes. nih.gov In a study of compounds with a hydroxyl group at the 8-position of the quinoline ring, the planarity of the molecule was significantly influenced by the substituent on the styryl moiety. nih.gov
A derivative with a bromine atom on the styryl ring exhibited a nearly planar geometry, with a small dihedral angle between the aromatic systems. In contrast, the presence of bulkier groups like thiomethyl (-SCH₃) and methoxy (B1213986) (-OCH₃) at the same position resulted in a more twisted, non-planar molecular structure, as evidenced by larger dihedral angles. nih.gov The introduction of a bulky group in the 2-position of the 8-mercaptoquinoline (B1208045) core has been shown to lower the strength of the metal-ligand bond due to steric effects. nih.gov
The following table illustrates the impact of different substituents on the planarity of 2-styryl-8-hydroxyquinoline derivatives, which is a key factor in their coordination behavior.
| Substituent on Styryl Ring | Dihedral Angle (°) between Quinoline and Styryl Planes | Molecular Geometry | Reference |
| -Br | 5.75 | Planar | nih.gov |
| -OCH₃ | 47.07 | Non-planar, Twisted | nih.gov |
| -SCH₃ | 59.3 | Non-planar, Twisted | nih.gov |
This interactive table is based on data from Varghese, et al. (2022). nih.gov
This distortion from planarity can create steric clashes between the ligands in a metal complex, potentially leading to lower stability. For example, in bis(8-quinolinolato) copper(II) complexes, the presence of a methyl group in the 2-position induces steric hindrance between the two ligands, resulting in a non-planar complex geometry. researchgate.net
Electronic Effects:
The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role in determining the stability and properties of the resulting metal complexes. These effects are transmitted through the conjugated π-system of the ligand to the coordinating nitrogen and oxygen atoms of the 8-quinolinol core.
Electron-donating groups (EDGs) increase the electron density on the donor atoms, which generally leads to the formation of more stable metal complexes. rroij.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the donor atoms, which can weaken the metal-ligand bond. nih.gov For example, the ester functionalization of 8-hydroxyquinoline at the 2-position, an electron-withdrawing modification, has been shown to weaken the formation of its iron(III) complex. nih.gov
In the context of 2-styryl-8-hydroxyquinolines, substituting the styryl ring with an electron-donating group like methoxy (-OCH₃) would be expected to enhance the stability of its metal complexes compared to a ligand with an electron-withdrawing group like a halogen. mdpi.com The Hammett sigma constant, which quantifies the electronic effect of a substituent, can be used to predict these trends. For instance, the methoxy group has a negative Hammett constant (-0.27), indicating its electron-donating nature, while chlorine has a positive constant (+0.28), signifying its electron-withdrawing character. mdpi.com
Furthermore, the electronic nature of substituents can influence the photophysical properties of the metal complexes. It has been predicted that electron-donating substituents at the C-5 or C-7 position of the quinoline ring can cause a red-shift in the emission of the complex, while electron-withdrawing groups in the same positions can lead to a blue-shift. rroij.com While this applies to the quinoline ring, similar principles can be extended to substituents on the styryl ring due to the extended conjugation.
Photophysical and Photochemical Research
Luminescence and Fluorescence Properties
The luminescence of 2-styryl-8-hydroxyquinoline derivatives is highly sensitive to their molecular structure and environment. The presence of the 8-hydroxyl group is a critical determinant of their fluorescent behavior, primarily due to its involvement in excited-state proton transfer processes.
Derivatives of 2-styryl-8-hydroxyquinoline typically exhibit fluorescence in the blue-to-green region of the visible spectrum. The exact emission maximum (λem) and fluorescence quantum yield (Φf) are highly dependent on the substituents on both the quinoline (B57606) and the styryl rings, as well as the solvent environment. Lengthening the conjugation chain or altering the electronic nature of substituents can shift the emission band to longer wavelengths, causing a transition from blue to green or even yellow-orange fluorescence. mdpi.com
For the parent 8-hydroxyquinoline (B1678124) (8-HQ) structure, fluorescence is often weak due to efficient non-radiative decay pathways. researchgate.net However, extending the conjugation, as in styryl derivatives, and modifying the 8-hydroxy group can significantly enhance emission. For instance, alkylation or benzylation of the 8-hydroxyl group in 2-styryl-8-hydroxyquinolines has been shown to produce high quantum yields, in some cases ranging from 0.16 to 0.41. In contrast, the parent hydroxyl compound may have a much lower quantum yield. This enhancement is attributed to the blocking of a key quenching mechanism, as discussed in subsequent sections.
The following table provides representative photophysical data for related 2-styryl-8-hydroxyquinoline derivatives to illustrate the effects of substitution.
| Compound/Derivative | Solvent | Emission Max (λem) | Quantum Yield (Φf) | Reference |
| 2-Styryl-8-hydroxyquinoline Alkyl Derivatives | Acetonitrile | 438–512 nm | 0.16–0.41 | |
| 2-(4-hydroxystyryl)quinoline (Neutral Form) | Various | Not Specified | 0.2–0.5 (photoisomerization) | researchgate.net |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | THF | ~625 nm | Low | nih.govnih.gov |
| Zn Complex of HL | THF/Water | ~625 nm | Enhanced | nih.govnih.gov |
Note: The table is illustrative and compiles data from various 2-styryl-8-hydroxyquinoline derivatives to show general trends. Specific values for 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol may vary.
A hallmark of 8-hydroxyquinoline and its derivatives, including this compound, is the significant enhancement of fluorescence upon complexation with metal ions. scirp.org The free ligand is often weakly fluorescent or non-fluorescent in solution. This low emission is primarily due to a highly efficient, non-radiative deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov
Upon photoexcitation, a proton from the hydroxyl group at the 8-position is rapidly transferred to the nitrogen atom of the quinoline ring. This process creates an excited-state tautomer that quickly returns to the ground state, often without emitting a photon.
When the ligand coordinates with a metal ion (e.g., Zn²⁺, Al³⁺), the hydroxyl proton is replaced by the metal ion, forming a stable chelate ring involving the oxygen and nitrogen atoms. scirp.orgresearchgate.net This chelation effectively blocks or inhibits the ESIPT pathway. nih.govnih.gov With the primary non-radiative decay channel suppressed, the excited molecule relaxes to the ground state via the radiative pathway, resulting in a dramatic increase in fluorescence intensity. uci.eduscirp.org This "turn-on" fluorescence response makes these compounds highly effective as chemosensors for detecting metal ions. scirp.org
The luminescence properties of the 2-styryl-8-hydroxyquinoline scaffold can be systematically tuned by introducing various functional groups onto the styryl and quinoline rings. acs.org These modifications can alter the electronic distribution, molecular geometry, and photophysical decay pathways of the molecule.
Substituent Effects:
Electron-donating groups (e.g., methoxy (B1213986) -OCH₃, alkyl groups) on the styryl ring can increase the electron density of the π-system. This often leads to a bathochromic (red) shift in both the absorption and emission spectra. mdpi.com For example, copolymers of styrylquinoline with an -OCH₃ donor substituent exhibit a broader and red-shifted luminescence band compared to those with acceptor groups. mdpi.com
Substitution on the 8-OH group: As previously mentioned, replacing the acidic proton of the 8-hydroxyl group with an alkyl or acyl group blocks ESIPT and dramatically enhances fluorescence quantum yield.
Steric and Conformational Effects: The planarity of the molecule plays a crucial role in its luminescence. A more planar conformation generally leads to more efficient π-conjugation and stronger emission. Substituents can influence the dihedral angle between the quinoline and the styryl phenyl ring. acs.org For instance, studies on 8-hydroxy- and 8-nitro-substituted 2-styrylquinolines showed that different substituents on the styryl ring (e.g., -SCH₃, -OCH₃, -Br) lead to distinct molecular geometries and crystal packing, which in turn affects their supramolecular structures and potentially their solid-state emission properties. acs.org
Excited State Dynamics and Relaxation Pathways
The deactivation of the excited state of this compound can occur through several competing pathways, including fluorescence, photoisomerization, and non-radiative processes like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).
Photoinduced Electron Transfer (PET) is a potential deactivation mechanism for the excited state of styrylquinoline derivatives, particularly in the presence of suitable electron donor or acceptor moieties. In a PET process, the excited fluorophore can either donate an electron to an acceptor or accept an electron from a donor, leading to the formation of a radical ion pair and quenching the fluorescence.
While direct studies on PET in this compound are not widely documented, research on analogous systems such as styrylanthracenes demonstrates the feasibility of this pathway. In those systems, the formation and decay of radical cations were observed upon laser flash photolysis, confirming that photoionization and electron transfer can be significant decay pathways for the excited state. rsc.org For the title compound, the ethylphenyl group acts as a mild electron donor, and the quinoline core can act as an acceptor. The efficiency of any potential PET process would be highly dependent on the solvent polarity and the presence of external quenchers (electron donors or acceptors).
As highlighted previously, Excited-State Intramolecular Proton Transfer (ESIPT) is arguably the most critical process governing the photophysics of this compound. The molecular structure contains a proton donor (the -OH group) and a proton acceptor (the quinoline nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. nih.govnih.gov
This pre-existing hydrogen bond facilitates an ultrafast transfer of the proton upon photoexcitation, forming a transient keto-tautomer species. This process can be summarized as:
Excitation: The initial molecule (enol form) absorbs a photon and is promoted to an excited state (E*).
ESIPT: In the excited state, the proton rapidly transfers from the oxygen to the nitrogen, creating the excited keto-tautomer (K*). This transfer is often barrierless and occurs on a sub-picosecond timescale.
Deactivation: The keto-tautomer (K*) is typically non-fluorescent or weakly fluorescent and deactivates rapidly to its ground state (K) via non-radiative pathways (e.g., internal conversion, vibrational relaxation).
Reverse Transfer: In the ground state, the keto form is energetically unfavorable compared to the enol form. A rapid reverse proton transfer occurs, regenerating the original ground-state molecule (E).
Because the ESIPT pathway provides a highly efficient route for non-radiative deactivation, the fluorescence quantum yield of the enol form is often very low. researchgate.net This mechanism is the fundamental reason for the "turn-on" fluorescence observed upon metal ion binding, as chelation removes the mobile proton and shuts down this quenching pathway. nih.govnih.gov
Photochemical Reactions
Upon absorption of light, this compound can undergo reversible chemical transformations. The most significant of these is the geometric isomerization around the vinyl double bond.
Like other 2-styrylquinolines, this compound is a photochromic compound, capable of undergoing reversible trans-cis photoisomerization upon irradiation with UV-visible light. researchgate.netnih.gov The trans isomer is typically the more thermodynamically stable form, but absorption of a photon can provide the energy needed to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the cis isomer. This process is reversible, and the cis isomer can revert to the trans form either photochemically or thermally. beilstein-journals.org
The efficiency of this photoisomerization is described by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed. nih.gov Research on 2-styrylquinoline (B1231325) (2SQ) and its derivatives shows a clear dependence of the photoisomerization quantum yield on the nature of the substituents on the styryl moiety. researchgate.net Electron-donating substituents, such as the 4-ethyl group in the subject compound, have been shown to increase the quantum yield of trans-to-cis photoisomerization (Φtc) in the neutral form. researchgate.net This is attributed to the stabilization of an intermediate zwitterionic perpendicular conformer during the isomerization process. researchgate.net
The table below presents photoisomerization quantum yields for 2-styrylquinoline and a derivative, illustrating the effect of substituents.
Table 1: Photoisomerization Quantum Yields of 2-Styrylquinoline Derivatives
| Compound | Form | Φtc (trans → cis) | Φct (cis → trans) | Source |
|---|---|---|---|---|
| 2-Styrylquinoline | Neutral | 0.20 - 0.27 | 0.27 - 0.38 | researchgate.net |
| 2-Styrylquinoline | Protonated | 0.62 - 0.83 | 0.36 - 0.67 | researchgate.net |
| 1-(9-phenanthryl)-2-(2-quinolyl)ethylene | Neutral | 0.47 | - | researchgate.net |
| 1-(9-phenanthryl)-2-(2-quinolyl)ethylene | Protonated | 0.70 | - | researchgate.net |
Structure-Photophysical Property Relationships
Molecular planarity plays a critical role in determining the effectiveness of this π-conjugation. A more planar conformation allows for better overlap of p-orbitals along the molecular backbone, leading to greater electron delocalization, which typically results in bathochromic (red-shifted) absorption and emission spectra. nih.gov
Studies on related 2-styryl-8-hydroxyquinolines (2S-8HQs) have demonstrated that substituents on both the quinoline and styryl rings significantly influence the molecule's geometry. nih.govnih.gov For instance, derivatives with a hydroxyl group at the 8-position of the quinoline ring tend to exhibit a non-planar geometry, characterized by larger dihedral angles between the planes of the aromatic rings. In contrast, derivatives with a nitro group at the same position are generally more planar. nih.govnih.gov This highlights a direct correlation: substituent choice dictates molecular planarity, which in turn modulates the extent of π-conjugation and thus the final optical characteristics. nih.govnih.gov
Table 2: Substituent Effect on Molecular Planarity in Styryl Quinolines
| Series | Substituent at 8-Position | Dihedral Angle Range Between Aromatic Rings | Molecular Geometry | Source |
|---|---|---|---|---|
| SA Series | -OH | 5.75° – 59.3° | Non-planar | nih.gov |
| SB Series | -NO₂ | 1.32° – 3.45° | More or less planar | nih.gov |
In the solid state, the luminescence properties of this compound are heavily influenced by intermolecular interactions. Unlike in dilute solutions where molecules are isolated, in the crystalline or aggregated state, molecules are in close proximity, leading to non-covalent interactions such as π-π stacking, hydrogen bonding, and C-H···π interactions. nih.govacs.org
For 2-styryl-8-hydroxyquinoline derivatives, crystallographic analyses have revealed multiple weak bonding interactions, including C–H···O, O–H···O, and significant π–π stacking. nih.govacs.org These interactions dictate the molecular packing in the crystal lattice, leading to the formation of distinct supramolecular architectures. nih.govacs.org In some cases, strong π–π stacking interactions between adjacent molecules result in the formation of π-stacked dimers, with centroid-to-centroid distances reported between 3.59–3.73 Å. nih.govacs.org
These intermolecular forces can have a profound effect on luminescence. Strong intermolecular coupling can lead to aggregation-caused quenching (ACQ) in many conventional dyes. However, for certain molecules, including those capable of excited-state intramolecular proton transfer (ESIPT) like 8-hydroxyquinoline derivatives, aggregation can be beneficial. rsc.orgscispace.com In the solid state, the rigid environment can restrict intramolecular rotations and vibrations that would otherwise act as non-radiative decay pathways in solution. rsc.org This restriction can hamper access to deactivating conical intersections, thereby enhancing fluorescence efficiency and making these compounds attractive as solid-state emitters. rsc.org
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs)
The 8-hydroxyquinoline (B1678124) moiety is a foundational component in the field of organic electronics, most famously represented by tris(8-hydroxyquinolinato)aluminum (Alq3), a benchmark material used as both an electron transport layer (ETL) and a green emitter. magtech.com.cnnih.gov Derivatives like 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol build upon this legacy, offering tunable properties through structural modification. magtech.com.cn The introduction of the styryl group extends the π-conjugation of the molecule, which can shift the emission wavelength and influence charge transport characteristics. mdpi.com
Compounds based on the 8-hydroxyquinoline framework are widely employed in OLEDs due to their high thermal stability, excellent film-forming capabilities, and good electron-transporting properties. magtech.com.cnmdpi.com Metal complexes of these ligands, such as bis(8-hydroxyquinoline) zinc (Znq2), are recognized for their high electroluminescence quantum yields and color tunability. mdpi.comresearchgate.net
The styrylquinoline structure, in particular, is known to form the basis of efficient emitters. mdpi.com Studies on analogous bis(8-hydroxyquinoline) zinc complexes featuring a styryl group (ZnStq) have demonstrated strong electroluminescence. mdpi.compk.edu.pl These materials can function as the active emitting layer in an OLED device, often dispersed in a host matrix like poly(N-vinylcarbazole) (PVK). mdpi.com The electroluminescence (EL) color of these materials is typically in the yellow-orange region of the spectrum. mdpi.comresearchgate.net The presence of the 8-hydroxyquinoline core also imparts electron-transport capabilities, allowing these molecules to facilitate the movement of electrons from the cathode to the emissive layer, which is crucial for achieving balanced charge recombination and high device efficiency. mdpi.comaip.org
Research on related zinc-styryl-quinoline complexes provides insight into the potential performance of devices utilizing this compound. The data shows that modifying substituents on the styryl ring can fine-tune the device characteristics.
Interactive Data Table: Performance of OLEDs with Related Styryl-Quinoline Zinc Complexes
| Emitting Complex | Host Matrix | Max. Emission (EL) | Max. Brightness | Max. Current Efficiency | Turn-on Voltage |
| ZnStq_H:PVK | PVK | 590 nm | 1485 cd/m² | 0.96 cd/A | 7.10 V |
| ZnStq_Cl:PVK | PVK | 587 nm | 1856 cd/m² | 1.15 cd/A | 6.85 V |
| ZnStq_OCH₃:PVK | PVK | 578 nm | 2244 cd/m² | 1.24 cd/A | 6.94 V |
Data sourced from a study on bis(8-hydroxyquinoline) zinc derivatives with a styryl group (ZnStq_R) dispersed in a poly(N-vinylcarbazole) (PVK) matrix. mdpi.comresearchgate.net
The performance of OLEDs based on 8-hydroxyquinoline derivatives can be systematically enhanced through strategic ligand design. The goal is to tune the electronic properties of the molecule to achieve desired emission colors, improve quantum efficiency, and increase device stability. magtech.com.cnaip.org
One primary strategy involves the modification of substituents on both the quinoline (B57606) and styryl portions of the molecule. magtech.com.cnmdpi.com Attaching electron-donating groups (like methoxy (B1213986), -OCH₃) or electron-withdrawing groups (like chloro, -Cl) to the styryl ring can alter the HOMO and LUMO energy levels of the complex. researchgate.netresearchgate.net This directly influences the bandgap and, consequently, the color of the emitted light. For instance, studies on related ZnStq complexes show that adding an electron-donating methoxy group leads to a blue-shift in the emission wavelength and higher brightness compared to the unsubstituted version. mdpi.comresearchgate.net The ethyl group on the 4-position of the phenyl ring in this compound acts as a weak electron-donating group.
Another effective strategy is the creation of mixed-ligand complexes. For example, incorporating a second, different ligand, such as acetylacetone, into an aluminum 8-hydroxyquinoline complex has been shown to improve electron mobility compared to the standard Alq3. aip.org This approach can lead to more balanced charge transport within the OLED, reducing the operating voltage and potentially increasing efficiency and lifetime. aip.org Lengthening the π-conjugation chain, as seen in the vinyl linkage of styrylquinolines, is also a known method to shift emission to longer wavelengths. mdpi.com
Fluorescent Chemosensors and Probes
The 8-hydroxyquinoline scaffold is an excellent platform for designing fluorescent chemosensors. scispace.comrroij.com The ligand itself is typically weakly fluorescent in solution due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group transfers to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway. scispace.comrsc.orgresearchgate.net This inherent "off" state is ideal for creating "turn-on" sensors, where the fluorescence is significantly enhanced upon binding to a target analyte that inhibits the ESIPT process. researchgate.netnih.gov
The design of selective metal ion sensors based on this compound relies on the strong chelating ability of the 8-hydroxyquinoline core. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group form a stable five-membered chelate ring with many metal ions, including Al³⁺ and Zn²⁺. rroij.comnih.gov
The primary design principle is the inhibition of ESIPT upon metal chelation. researchgate.netnih.gov When a metal ion like Al³⁺ or Zn²⁺ binds to the ligand, the hydroxyl proton is displaced, and the molecular structure becomes more rigid. scispace.com This binding event blocks the ESIPT pathway, closing the non-radiative decay channel. rsc.orgresearchgate.net As a result, the molecule is forced to relax from its excited state via radiative decay, leading to a dramatic increase in fluorescence intensity. scispace.comrroij.com This "turn-on" response allows for the sensitive detection of these metal ions. The specificity for certain ions can be tuned by modifying the steric and electronic environment around the binding pocket through different substitutions on the quinoline ring. scispace.com
The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to changes in pH, making them suitable for use as pH probes. tandfonline.comniscpr.res.in This sensitivity arises from the presence of two ionizable sites: the basic quinoline nitrogen atom and the acidic phenolic hydroxyl group. niscpr.res.in
The development of these sensors is based on the distinct fluorescent properties of the neutral, protonated, and deprotonated forms of the molecule. tandfonline.comtandfonline.com
In neutral or near-neutral solutions (pH ≈ 7): The molecule exists in its neutral form and exhibits weak fluorescence due to the active ESIPT process. nih.gov
In acidic solutions (low pH): The nitrogen atom on the quinoline ring becomes protonated. This protonated form generally shows diminished or quenched fluorescence. tandfonline.comtandfonline.com
In basic solutions (high pH): The phenolic hydroxyl group is deprotonated, forming an anion. This deprotonation inhibits ESIPT and often leads to a strong enhancement of fluorescence. tandfonline.comtandfonline.com
This pH-dependent behavior can create an "off-on" or "on-off-on" fluorescent response across a wide pH range. Computational studies have confirmed that protonation tends to decrease fluorescence, while deprotonation enhances it. tandfonline.comtandfonline.com By modifying the substituents on the quinoline ring, the pKa values can be tuned, allowing for the design of sensors that operate within specific physiological or industrial pH ranges. researchgate.net
Table: pH-Dependent Fluorescent Behavior of the 8-Hydroxyquinoline Moiety
| Condition | Molecular State | Key Process | Resulting Fluorescence |
| Acidic | Cationic (N-protonated) | Non-radiative decay pathways dominate | Diminished / Quenched tandfonline.comtandfonline.com |
| Neutral | Neutral | Excited-State Intramolecular Proton Transfer (ESIPT) | Weak rsc.orgnih.gov |
| Basic | Anionic (O-deprotonated) | Inhibition of ESIPT, increased rigidity | Enhanced tandfonline.comtandfonline.com |
Thermo- and Electrochromic Materials
Thermochromic and electrochromic materials are smart materials that change color in response to heat and an applied electrical voltage, respectively. youtube.com While specific data for this compound in these applications is not detailed in the provided search results, the broader class of styrylquinoline and related heterocyclic compounds shows potential for such functionalities.
The extended π-conjugated system of styrylquinolines is susceptible to external stimuli that can alter its electronic structure and, therefore, its absorption of visible light. mdpi.com Photochemical reactions are common in styryl derivatives, indicating that their electronic states can be readily manipulated. mdpi.com
Research into related quinoline compounds, such as spiro[indoline-pyranoquinolines], has demonstrated photochromic properties, where UV light induces a ring-opening reaction to form a colored merocyanine (B1260669) isomer. osi.lv This transformation involves a significant change in molecular structure and color. While driven by light rather than heat or electricity, it highlights the inherent capability of complex quinoline systems to undergo reversible color-changing processes.
Organic Semiconductors
Organic semiconductors are pivotal components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com Materials like 2S-8HQs are explored for these applications due to their tunable opto-electrical properties. acs.orgsigmaaldrich.com The introduction of specific substituents, such as the ethyl group in this compound, allows for the fine-tuning of these properties. acs.org Research into related quinoline derivatives has demonstrated their potential. For instance, a series of 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines have been successfully used as solution-processable p-type organic semiconductors in OFETs, achieving high field-effect hole mobilities. rsc.org These related compounds underscore the potential of the 2S-8HQ framework in high-performance electronics. rsc.org
The semiconducting behavior of these materials is heavily influenced by their solid-state packing and intermolecular interactions, which facilitate charge transport between adjacent molecules. rsc.org The planar and rigid structure, a feature often found in 2S-8HQ derivatives, is particularly vital for OLED applications. acs.org
Table 1: Properties and Applications of Quinoline-based Organic Semiconductors
| Compound Family | Key Structural Feature | Semiconductor Properties | Potential Applications |
|---|---|---|---|
| 2-Styryl-8-hydroxyquinolines (2S-8HQs) | Extended π-conjugation via ethylene (B1197577) linker | Enhanced electron mobility and thermal stability | OLEDs, OFETs |
| 2,2′-(Arylenedivinylene)bis-8-hydroxyquinolines | π-conjugated oligomeric structure | p-type semiconducting behavior, high hole mobility (~1.28 cm² V⁻¹ s⁻¹) | Low-voltage OFETs |
This table is generated based on data from multiple sources. acs.orgrsc.orgmdpi.com
Supramolecular Assemblies and Frameworks
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent forces, is a key area where this compound shows significant promise. fortunejournals.com The quinoline structure, despite being less explored than other motifs, is capable of forming robust and fascinating supramolecular architectures. acs.org
The molecular design of this compound incorporates several features that drive the formation of complex supramolecular structures. The engineering of these architectures relies on a variety of weak, non-covalent interactions. fortunejournals.com Studies on analogous 2S-8HQ compounds have revealed that interactions such as C–H···O, O–H···N, C–H···π, and particularly π–π stacking are instrumental in their crystal lattice organization. acs.org
The π–π stacking interactions occur between the electron-rich aromatic rings of the quinoline and phenyl groups. In the solid state, molecules of 2S-8HQ derivatives have been observed to arrange in head-to-tail π-stacked dimers, which then interact with adjacent dimers to form infinite chains. acs.org This stacking is a crucial element in self-assembly processes. fortunejournals.com Hirshfeld surface analysis, a tool used to investigate intermolecular contacts in crystal structures, has confirmed the presence of these strong π–π stacking interactions in related compounds. acs.orgrsc.org The interplay of these varied non-covalent bonds can lead to the formation of intricate and highly ordered three-dimensional networks, including zig-zag chains and hydrogen-bonded triple helices. acs.org The ability to form such specific and reversible interactions is a foundational step toward creating functional nanosensor devices. arxiv.org
Table 2: Key Non-Covalent Interactions in 2S-8HQ Derivatives
| Interaction Type | Description | Resulting Architecture |
|---|---|---|
| π–π Stacking | Attraction between aromatic rings of adjacent molecules. | Formation of π-stacked dimers and infinite chains. acs.org |
| Hydrogen Bonding (O-H···N, C-H···O) | Electrostatic attraction between a hydrogen atom and an electronegative atom (N or O). | Interconnection of molecular chains into 3D networks, helices. acs.org |
This table is generated based on data from a cited source. acs.org
The ability to control the assembly of molecules into well-defined supramolecular architectures is directly relevant to the design of advanced functional materials. fortunejournals.com By understanding and utilizing the non-covalent interactions inherent to this compound, it becomes possible to engineer materials with tailored properties. acs.org
For example, the ordered π-stacking that creates infinite chains is not just a structural curiosity; it provides pathways for charge transport, which is essential for the performance of the organic semiconductors discussed previously. acs.orgrsc.org Therefore, the supramolecular organization is intrinsically linked to the material's electronic function. Furthermore, the creation of porous frameworks and coordination networks through these interactions opens up applications in catalysis, molecular sensing, and separation technologies. acs.orgresearchgate.net Metal-organic frameworks (MOFs) and coordination polymers have been reported using 2S-8HQ derivatives as versatile ligands, demonstrating their utility in building robust and functional multidimensional structures. acs.org A comprehensive understanding of the structural and supramolecular properties of these quinoline derivatives is crucial for designing novel materials for a diverse range of applications. acs.org
Mechanistic Insights and Structure Function Correlations
Relationship between Electronic Structure and Chemical Reactivity
The inherent chemical behavior and reactivity of 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol are intrinsically linked to its electronic architecture. The molecule comprises an electron-rich 8-hydroxyquinoline (B1678124) system linked to a 4-ethylstyryl substituent via a vinyl bridge. This extended π-conjugated system allows for significant delocalization of electrons across the molecular framework, which governs its interactions and potential for chemical transformation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com These orbitals are termed "frontier" orbitals as they lie at the outer edges of the molecule's electron cloud and are the most accessible for chemical interactions. youtube.com
For this compound, computational studies on similar quinoline (B57606) derivatives provide insight into the distribution of these key orbitals. researchgate.net
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most energetic, or most easily donated, electrons. In molecules with extensive π-systems like this one, the HOMO is typically a π-orbital. For related 2-styrylquinoline (B1231325) derivatives, the HOMO is generally observed to be delocalized across the entire conjugated system, encompassing the quinoline ring, the vinyl bridge, and the phenyl ring. researchgate.net The presence of the electron-donating hydroxyl (-OH) group on the quinoline ring and the ethyl (-CH₂CH₃) group on the phenyl ring further increases the energy of the HOMO, making the molecule a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is empty, representing the region most likely to accept electrons. Similar to the HOMO, the LUMO in this compound is a π* (antibonding) orbital, also delocalized over the molecular framework. researchgate.net The interaction of a nucleophile, for example, would involve the donation of its HOMO electrons into the LUMO of the this compound molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It correlates with the molecule's chemical stability and the energy required for electronic excitation. A smaller gap suggests that the molecule can be more easily excited, which is a key characteristic for photophysical applications. The distribution of these orbitals indicates that electrophilic attack would likely target areas of high HOMO density, while nucleophilic attack would be directed towards regions of high LUMO density. researchgate.netimperial.ac.uk
| Orbital | Description | Localization in this compound |
| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Delocalized π-orbital across the quinoline, vinyl, and phenyl components. Density is enhanced by -OH and ethyl groups. |
| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Delocalized π*-orbital across the entire conjugated system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Determines electronic excitation energy and chemical reactivity. A smaller gap implies higher reactivity and lower excitation energy. |
Influence of Intramolecular Hydrogen Bonding on Molecular Conformation and Excited State Processes
The structure of this compound features an 8-hydroxyquinoline moiety, which is well-known for forming a crucial intramolecular hydrogen bond (IMHB). This bond exists between the hydrogen atom of the hydroxyl group (-OH) at position 8 and the lone pair of electrons on the quinoline ring's nitrogen atom. uaic.ro This interaction plays a significant role in dictating the molecule's conformation and its behavior upon electronic excitation. nih.gov
In the ground state, the IMHB locks the molecule into a specific, more planar conformation. uaic.ro This pre-organization is essential for the processes that occur in the excited state. Upon absorption of light (photoexcitation), a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. nih.govnih.gov The ESIPT process involves the following steps:
Photoexcitation: The molecule absorbs a photon, promoting it from its ground electronic state (enol form) to an excited state.
Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are significantly increased. This facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen atom. psu.edu
Formation of Keto Tautomer: This proton transfer results in the formation of an excited-state keto-tautomer, which has a different geometric and electronic structure from the initial enol form. nih.gov
Radiative/Non-radiative Decay: The excited keto-tautomer can then relax back to the ground state by emitting a photon (fluorescence) or through non-radiative pathways. The fluorescence from the keto-tautomer is characterized by a notably large Stokes shift (a large energy difference between the absorption and emission maxima), because the emission originates from a different molecular structure than the one that was initially excited. nih.gov
The IMHB is therefore a critical structural feature that enables the ESIPT channel. Blocking this hydrogen bond, for instance, through chelation with a metal ion, can inhibit the ESIPT process and lead to a dramatic change in the photophysical properties, often restoring a "normal" fluorescence with a smaller Stokes shift. psu.eduscispace.com
Steric and Electronic Effects of Substituents on Molecular Conformation and Photophysics
Electronic Effects:
Hydroxyl Group (-OH): As a strong electron-donating group (π-donor), the hydroxyl group increases the electron density on the quinoline ring, influencing the energy of the frontier molecular orbitals.
4-Ethylphenylvinyl Group: This substituent significantly extends the π-conjugated system of the molecule. The vinyl bridge facilitates electronic communication between the quinoline and phenyl rings. The ethyl group (-CH₂CH₃) is a weak electron-donating group by induction, which slightly increases the electron density of the phenyl ring. These electronic contributions are crucial in tuning the absorption and emission wavelengths. For instance, extending conjugation and adding electron-donating groups typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. scispace.com Studies on related styryl quinolines confirm that substituents on both the quinoline and styryl rings are critical in determining the photoluminescent properties. acs.org
Steric Effects:
The bulkiness of the 4-ethylphenylvinyl group can influence the planarity of the molecule. While the conjugated system favors a planar conformation to maximize orbital overlap, steric hindrance between the hydrogen on the vinyl group and the hydrogen at the C3 position of the quinoline ring can cause some torsional twisting.
The ethyl group itself can influence intermolecular interactions and crystal packing. Research on similar structures has shown that even a small change, such as from a methyl to an ethyl group, can introduce sufficient steric hindrance to affect how molecules interact with their environment or with each other. stanford.educapes.gov.br
These combined effects mean that the substituents not only fine-tune the electronic energy levels (color of light absorbed and emitted) but also impact the molecule's shape and its interactions in a condensed phase.
Solvatochromism and its Correlation with Molecular Polarity and Charge Transfer Characteristics
Solvatochromism is the phenomenon where the color of a substance, and more specifically its absorption and emission spectra, changes with the polarity of the solvent it is dissolved in. This effect is a powerful tool for probing the electronic structure of a molecule and how it changes upon excitation.
For molecules like this compound, which possess an extended π-system and electron-donating/accepting groups, there is often a significant intramolecular charge transfer (ICT) character. researchgate.net This means that upon photoexcitation, there is a net migration of electron density from the electron-rich part of the molecule (the donor, e.g., the ethylphenylvinyl moiety) to the electron-poorer part (the acceptor, e.g., the quinoline moiety).
This charge redistribution leads to a change in the molecule's dipole moment. Typically, the excited state is more polar than the ground state (μₑ > μ₉). researchgate.net The effect of solvent polarity on the spectra can be summarized as follows:
Absorption Spectra: In polar solvents, the ground state of the molecule is stabilized more than the less polar ground state in nonpolar solvents. The excited state is stabilized to an even greater extent. This often results in a red-shift (bathochromic shift) of the absorption maximum as solvent polarity increases. researchgate.net
Emission Spectra: The effect is usually more pronounced in emission spectra. After excitation, the solvent molecules have time to reorient around the more polar excited-state solute molecule, providing significant stabilization. This lowers the energy of the excited state just before emission, leading to a substantial red-shift in the fluorescence spectrum with increasing solvent polarity. researchgate.net
Studies on the closely related (E)-2-(2-hydroxystyryl)quinolin-8-ol show a clear bathochromic shift in the longest wavelength absorption band with increasing solvent polarity, confirming the presence of ICT. researchgate.net The large Stokes shift observed for these types of molecules is also indicative of a significant change in geometry and electronic distribution in the excited state.
The table below presents hypothetical solvatochromic data for this compound, based on trends observed for structurally similar compounds. researchgate.netresearchgate.net
| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Hexane | 31.0 | ~370 | ~460 | ~5300 |
| Toluene | 33.9 | ~374 | ~475 | ~5700 |
| Dichloromethane | 40.7 | ~378 | ~495 | ~6300 |
| Acetonitrile | 45.6 | ~380 | ~510 | ~6700 |
| Ethanol (B145695) | 51.9 | ~382 | ~525 | ~7100 |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies for Enhanced Control over Molecular Architecture
While established methods such as the Knoevenagel condensation and reactions between 2-methyl-8-hydroxyquinoline and aromatic aldehydes provide access to 2S-8HQ derivatives, future research will necessitate more refined synthetic strategies. nih.govgoogle.com The goal is to achieve superior control over the molecular architecture, enabling the precise installation of functional groups at various positions on both the quinoline (B57606) and the styryl rings.
Future synthetic explorations may include:
Advanced Cross-Coupling Reactions: Expanding the toolkit beyond traditional methods to include modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could allow for the introduction of a wider array of substituents. scispace.com Protecting the hydroxyl group of 8-hydroxyquinoline (B1678124) is often a necessary step before such reactions can be performed. scispace.com
C-H Activation/Functionalization: Direct C-H activation represents a highly efficient and atom-economical approach to modify the core structure. Developing selective C-H functionalization protocols for the 2S-8HQ scaffold would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.
Flow Chemistry and Automated Synthesis: Implementing flow chemistry setups can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and enhanced safety. This approach is particularly suitable for synthesizing a library of derivatives for high-throughput screening. mdpi.com
Convergent Synthesis: For more complex, dendritic, or oligomeric structures, convergent synthetic methods, where molecular fragments are prepared separately and then combined, can offer a more efficient route compared to linear synthesis. scientific.net
These advanced methodologies will be crucial for creating derivatives with precisely tuned electronic and steric properties, which is a prerequisite for tailoring their function in specific applications.
Advanced Computational Design of Derivatives with Tailored Photophysical or Materials Properties
Computational chemistry is an indispensable tool for accelerating the discovery of new materials by predicting their properties before their synthesis. Future work on 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol will heavily rely on advanced computational models to design derivatives with specific, pre-determined characteristics.
Key areas for computational investigation include:
Predictive Photophysics: Using Time-Dependent Density Functional Theory (TD-DFT) and other high-level ab initio methods, researchers can accurately predict absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. This allows for the in-silico design of derivatives with tailored emission colors (from blue to red), high quantum efficiencies for OLEDs, or specific non-linear optical properties. rroij.com
Structure-Property Relationship Mapping: By systematically modifying the parent structure in silico (e.g., adding electron-donating or -withdrawing groups) and calculating the resulting properties, it is possible to build comprehensive structure-property relationship models. scispace.com For instance, the Hammett constant of substituents has been correlated with the emission properties of related 8-hydroxyquinoline complexes. scispace.comrroij.com These models can guide synthetic efforts toward the most promising candidates.
Modeling of Intermolecular Interactions: Predicting how molecules will pack in the solid state is crucial for designing materials with desired properties like charge mobility in organic semiconductors. Computational studies can simulate crystal packing and predict the strength of intermolecular interactions such as π–π stacking and hydrogen bonding, which significantly influence material performance. acs.org
The synergy between computational design and synthetic execution will create a rapid and efficient feedback loop for the development of next-generation materials based on the this compound scaffold.
Development of Hybrid Materials Incorporating this compound Derivatives
The integration of this compound and its derivatives into larger, multi-component systems is a promising avenue for creating advanced hybrid materials with synergistic or novel functionalities. The chelating ability of the 8-hydroxyquinoline moiety and the extended π-conjugation of the styryl group make it an ideal component for such materials. nih.govacs.org
Future research in this area will likely focus on:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using 2S-8HQ derivatives as organic linkers can lead to the formation of highly ordered, porous MOFs. acs.org These materials could find applications in gas storage, catalysis, and chemical sensing. The properties of the MOF, such as pore size and functionality, can be tuned by modifying the structure of the linker.
Polymer-Based Composites: Dispersing or covalently incorporating 2S-8HQ derivatives into polymer matrices (e.g., poly(vinyl alcohol), chitosan, polylactide) can yield materials with enhanced optical, mechanical, or biological properties. nih.govmdpi.com For example, such composites could be used to create fluorescent electrospun nanofibers for biomedical applications like wound dressings or tissue engineering scaffolds. nih.gov
Nanoparticle Hybrids: Attaching 2S-8HQ derivatives to the surface of nanoparticles (e.g., gold, quantum dots) can combine the unique properties of both components. This could lead to the development of highly sensitive sensors, new imaging agents, or photocatalytic systems.
The creation of these hybrid materials leverages the specific attributes of the organic molecule within a larger, functional architecture, opening doors to a wide range of technological applications.
Investigation of Supramolecular Self-Assembly for Hierarchical Material Fabrication
Supramolecular chemistry offers a bottom-up approach to material fabrication, using non-covalent interactions to organize molecules into well-defined, functional architectures. nih.gov The structure of this compound, with its hydrogen-bonding sites (hydroxyl and quinoline nitrogen) and extended aromatic system capable of π–π stacking, makes it an excellent building block for supramolecular assembly. acs.org
Emerging research directions include:
Controlling Assembly Pathways: A deep understanding of the interplay between hydrogen bonds, π–π stacking, and other weak interactions is needed to direct the self-assembly process. acs.orgnih.gov By strategically placing functional groups on the molecular scaffold, it may be possible to program the formation of specific architectures, such as nanofibers, vesicles, or complex helical structures. acs.org
Stimuli-Responsive Supramolecular Systems: Incorporating stimuli-responsive moieties into the 2S-8HQ structure could allow for the dynamic control of self-assembly. For example, the assembly/disassembly process could be triggered by changes in pH, temperature, light, or the presence of specific analytes, leading to "smart" materials.
Hierarchical Structures from Metal Complexes: The self-assembly of metal complexes of 2S-8HQ derivatives can lead to even more complex and diverse structures. nih.govresearchgate.net The coordination geometry of the metal ion adds another layer of control, enabling the formation of intricate multinuclear complexes and coordination polymers with tunable photoluminescence and electronic properties. nih.gov
Mastering the supramolecular self-assembly of these quinoline derivatives is key to fabricating complex, hierarchical materials from the molecular level up.
Integration into Responsive Chemical Systems and Advanced Sensing Platforms
The inherent fluorescence of the 8-hydroxyquinoline core, which is often enhanced upon metal chelation, makes it a powerful component for chemical sensors. scispace.comrroij.com The extended π-system of this compound can further modulate these sensing properties.
Future research will focus on integrating these molecules into more sophisticated systems:
Selective Chemosensors: While 8-HQ derivatives are known to be fluorescent sensors for various metal ions, future work will aim to develop derivatives with high selectivity and sensitivity for specific, high-value targets, such as heavy metal pollutants (e.g., Hg²⁺, Pb²⁺) or biologically important ions (e.g., Zn²⁺, Fe³⁺). rroij.comnih.gov This can be achieved by fine-tuning the binding pocket through rational design.
Multi-Parametric Sensing Platforms: The compound could be integrated as one component in a multi-sensor array. researchgate.net Such platforms, which can simultaneously detect multiple stimuli like chemical analytes, temperature, and pH, are highly desirable for applications in environmental monitoring, wearable health devices, and robotics. researchgate.net
Bio-imaging Agents: The fluorescence of 2S-8HQ derivatives can be harnessed for biological imaging. Research will focus on designing derivatives that can selectively accumulate in specific organelles or bind to particular biomolecules, allowing for real-time visualization of cellular processes. Their ability to bind p53 suggests potential applications in tracking cancer-related pathways. nih.gov
Switchable Molecular Systems: By coupling the fluorescence output to a chemical or physical stimulus, it is possible to create molecular switches. For example, a derivative could be designed to "turn on" its fluorescence only in the presence of a target analyte, providing a clear and direct signal for detection.
These advanced applications will transform the this compound scaffold from a simple fluorophore into a key component of intelligent and responsive chemical systems.
Q & A
Basic Research: Synthesis Optimization
Q: What are the critical steps in synthesizing 2-[2-(4-ethylphenyl)vinyl]-8-quinolinol, and how can alkylation conditions be optimized? A: Synthesis typically involves alkylation of 8-quinolinol derivatives. Key steps include:
- Methylation : Start with 8-quinolinol (1) methylation using dimethyl sulfate to form 8-methoxyquinoline (II) .
- Alkylation : Use isopropyl lithium at low temperatures (-78°C) to introduce substituents at position 2, ensuring minimal side reactions .
- Demethylation : Revert the methoxy group to hydroxyl using HBr/acetic acid.
Optimization Tip : Monitor reaction temperature and stoichiometry to prevent over-alkylation. For vinyl group introduction (e.g., 4-ethylphenylvinyl), employ Stille or Suzuki coupling under inert atmospheres, with Pd catalysts (e.g., Pd(PPh₃)₄) .
Basic Research: Structural Characterization
Q: Which analytical techniques are most effective for confirming the structure of this compound? A: Combine:
- X-ray Crystallography : Resolve stereochemistry (e.g., E/Z isomerism of the vinyl group) with single-crystal data (mean C–C bond length: 0.003–0.006 Å; R factor <0.1) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the 8-quinolinol hydroxyl proton appears as a singlet at δ 10–12 ppm .
- Mass Spectrometry : Confirm molecular weight (exact mass: ~315.15 g/mol) via high-resolution ESI-MS .
Advanced Research: Chelation Properties
Q: How does the 4-ethylphenylvinyl substituent influence the chelation behavior of 8-quinolinol with metal ions? A: The substituent alters electron density and steric effects:
- Acid Dissociation : The vinyl group lowers pKOH (e.g., from 9.9 in 8-quinolinol to ~8.5) due to electron-withdrawing effects, enhancing metal binding at lower pH .
- Chelate Stability : UV-Vis titrations show bathochromic shifts (Δλ >50 nm) with Fe³⁺ or Al³⁺, indicating stable 1:2 (ligand:metal) complexes. Compare with unsubstituted 8-quinolinol to quantify stability constants (log β) .
Method : Perform potentiometric titration in 50% dioxane/water at 25°C, using ionic strength adjusters (e.g., 0.1 M KCl) .
Advanced Research: Biological Activity Mechanisms
Q: How can researchers assess the role of this compound in activating p53 pathways? A: Follow this workflow:
- In Silico Docking : Model interactions with p53’s DNA-binding domain (e.g., using AutoDock Vina). The vinyl group may occupy hydrophobic pockets, while the quinolinol hydroxyl forms H-bonds .
- Cellular Assays : Use reporter systems (e.g., p53-luciferase) in HCT116 (p53⁺/⁺) vs. p53-null cells. Active compounds show ≥2-fold luciferase induction .
- Solubility Correction : Address low activity in high cLogP derivatives (e.g., >4.5) by adding co-solvents (5% DMSO) or PEG-based formulations .
Data Contradiction Analysis
Q: How should discrepancies in biological activity data between in vitro and in vivo models be addressed? A: Common issues and solutions:
- Metabolic Instability : Test compound stability in liver microsomes (e.g., mouse S9 fractions). If rapid degradation occurs, modify the vinyl group (e.g., fluorination) to block CYP450 oxidation .
- Solubility-Potency Mismatch : Use SPR (surface plasmon resonance) to verify target binding affinity independent of solubility. If SPR Kd <1 μM but cellular IC50 >10 μM, optimize delivery (e.g., nanoencapsulation) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition artifacts .
Advanced Research: Computational Modeling
Q: What DFT parameters are critical for modeling the electronic properties of this compound? A: Focus on:
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to minimize energy. The vinyl group’s dihedral angle (θ ≈ 180°) ensures planarity, enhancing conjugation .
- Frontier Orbitals : Calculate HOMO-LUMO gaps (ΔE ~3.5 eV) to predict redox activity. The quinolinol ring’s HOMO localizes at O– and N atoms, favoring electron donation .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals negative charge density at the hydroxyl oxygen (-0.75 e), critical for metal coordination .
Methodological Pitfalls
Q: What are common errors in characterizing 8-quinolinol derivatives, and how can they be mitigated? A: Avoid:
- Overlooking Tautomerism : The 8-quinolinol hydroxyl can tautomerize (keto-enol forms). Use ¹³C NMR in DMSO-d₆ to detect tautomeric shifts (C–O signal at ~165 ppm) .
- Impurity Artifacts : Trace metal ions (e.g., Fe³⁺) may form colored complexes, skewing UV-Vis data. Pre-treat samples with EDTA or Chelex resin .
- Crystallization Failures : If single crystals are elusive, try vapor diffusion (e.g., hexane/ethyl acetate) or co-crystallization with AgNO₃ to stabilize the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
